molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B1675475 Hexachlorocyclohexane CAS No. 58-89-9

Hexachlorocyclohexane

Cat. No.: B1675475
CAS No.: 58-89-9
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lindane, also known as gamma-hexachlorocyclohexane (γ-HCH), is an organochlorine chemical that has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . The primary target of Lindane is the GABA A receptor-chloride channel complex . This receptor is crucial for inhibitory neurotransmission in the central nervous system .

Mode of Action

Lindane is a neurotoxin that interferes with GABA neurotransmitter function by interacting with the GABA A receptor-chloride channel complex at the picrotoxin binding site . It exerts its parasiticidal action by being directly absorbed through the parasite’s exoskeleton (primarily lice, or scabies) and their ova .

Biochemical Pathways

Aerobic and anaerobic microorganisms follow different metabolic pathways to degrade Lindane. A variety of enzymes participate in Lindane degradation pathways, including dehydrochlorinase (LinA), dehalogenase (LinB), dehydrogenase (LinC), and reductive dechlorinase (LinD) .

Pharmacokinetics

Lindane is slowly and incompletely absorbed through intact skin when applied topically, from the GI tract when ingested, and through the mucous membranes when inhaled . Following topical application, 5.6–13% (mean 9.3%) of the dose was absorbed systemically . Lindane is metabolized by the hepatic cytochrome P-450 oxygenase system and has an elimination half-life of 18 hours .

Result of Action

In humans, Lindane affects the nervous system, liver, and kidneys, and may well be a carcinogen . It primarily acts on the γ-aminobutyric acid (GABA) receptor/chloride ionophore complex, which leads to hyperexcitation of the central nervous system (CNS) and results in paralysis, convulsions, and even death .

Action Environment

Lindane is known to be persistent in the environment and tends to bioaccumulate along the food chain . Thus, Lindane residues remain in the environment for a long time and have been recently found in water, soil, sediments, plants, and animals all over the world, and even in human fluids and tissues . The regulatory status throws light on the grim situation of Lindane use in various countries .

Biochemical Analysis

Biochemical Properties

Lindane interacts with various enzymes and proteins in biochemical reactions. For instance, certain bacterial isolates have shown the ability to degrade Lindane . These bacteria, identified as Planomicrobium sp. strain Cal-11e and Planococcus sp. strain Tr-12d, exhibit Lindane tolerance and biodegradation ability . The nature of these interactions involves the breakdown of Lindane into less harmful compounds, a process facilitated by the bacteria’s enzymatic activity .

Cellular Effects

Lindane can have profound effects on cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the organism and the exposure level.

Molecular Mechanism

At the molecular level, Lindane exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, during Lindane degradation by bacteria, gas chromatography mass-spectroscopy (GC-MS) analysis indicated the presence of γ-pentachlorocyclohexene (γ-PCCH) as the primary degradation metabolite .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lindane change over time. For example, after 15 days, Lindane degradation by the bacterial strains Cal-11e and Tr-12d was 60.0 and 64.77%, respectively . This indicates that Lindane’s stability and degradation are time-dependent, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Lindane vary with different dosages in animal models . High doses can lead to toxic or adverse effects. The specific threshold effects and toxicity levels can vary depending on the animal model and the exposure duration.

Metabolic Pathways

Lindane is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways and interactions depend on the organism and the environmental conditions.

Transport and Distribution

Lindane is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, affecting its localization or accumulation . The specific transport and distribution mechanisms can vary depending on the organism and the environmental conditions.

Subcellular Localization

The subcellular localization of Lindane and its effects on activity or function can vary depending on the organism and the environmental conditions . For instance, Lindane can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
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Density

1.675, 1.9 g/cm³
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
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Mechanism of Action

Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity.
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
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Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS No.

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexachlorocyclohexane
Reactant of Route 2
Hexachlorocyclohexane
Reactant of Route 3
Hexachlorocyclohexane
Reactant of Route 4
Hexachlorocyclohexane
Reactant of Route 5
Reactant of Route 5
Hexachlorocyclohexane
Reactant of Route 6
Reactant of Route 6
Hexachlorocyclohexane

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